molecular formula C9H9F3OS B6316091 2-Methyl-4-(trifluoromethylthio)anisole CAS No. 1357624-60-2

2-Methyl-4-(trifluoromethylthio)anisole

Cat. No. B6316091
CAS RN: 1357624-60-2
M. Wt: 222.23 g/mol
InChI Key: YKYDBEOPVALMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(trifluoromethylthio)anisole, also known as 2M4T, is an organosulfur compound belonging to the class of anisoles. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is used as a building block for the synthesis of many compounds, including antibiotics, anti-inflammatory drugs, and antifungal agents. 2M4T is also used as a catalyst in organic reactions, and it is used in the synthesis of several other compounds.

Scientific Research Applications

2-Methyl-4-(trifluoromethylthio)anisole has been used extensively in scientific research. It is used in the synthesis of several compounds, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of other compounds, such as dyes and fragrances. In addition, 2-Methyl-4-(trifluoromethylthio)anisole is used in the synthesis of several other compounds, such as pesticides, herbicides, and fungicides.

Mechanism of Action

2-Methyl-4-(trifluoromethylthio)anisole acts as a catalyst in organic reactions. It is used to catalyze the formation of a variety of compounds, including antibiotics, anti-inflammatory drugs, and antifungal agents. 2-Methyl-4-(trifluoromethylthio)anisole is also used to catalyze the formation of several other compounds, such as dyes and fragrances.
Biochemical and Physiological Effects
2-Methyl-4-(trifluoromethylthio)anisole has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antimicrobial, and antifungal effects. In addition, 2-Methyl-4-(trifluoromethylthio)anisole has been shown to have an effect on the metabolism of certain drugs, and it has been used to improve the solubility of certain drugs.

Advantages and Limitations for Lab Experiments

2-Methyl-4-(trifluoromethylthio)anisole has several advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is easy to use and can be used in a variety of reactions. However, it is also important to note that 2-Methyl-4-(trifluoromethylthio)anisole is a potentially hazardous compound, and proper safety precautions should be taken when handling it.

Future Directions

There are a number of potential future directions for the use of 2-Methyl-4-(trifluoromethylthio)anisole. One potential direction is in the development of new antibiotics and antifungal agents. In addition, 2-Methyl-4-(trifluoromethylthio)anisole could be used to develop new dyes and fragrances, as well as new pesticides and herbicides. Finally, 2-Methyl-4-(trifluoromethylthio)anisole could be used to improve the solubility of certain drugs, and it could be used to develop new methods for the synthesis of compounds.

Synthesis Methods

2-Methyl-4-(trifluoromethylthio)anisole can be synthesized in a variety of ways. One of the most common methods is the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide. This reaction yields 2-Methyl-4-(trifluoromethylthio)anisole as the main product, as well as other byproducts. Other methods for the synthesis of 2-Methyl-4-(trifluoromethylthio)anisole include the reaction of 4-methoxybenzaldehyde with thiophosgene in the presence of a base, and the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a palladium catalyst.

properties

IUPAC Name

1-methoxy-2-methyl-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYDBEOPVALMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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